Thymidine Phosphorylase Inhibition: Ortho-Fluoro Quinoxaline Hydrazone vs. Clinical Comparator
The closely related analog (E)-2-(2-(2-fluorobenzylidene)hydrazinyl)quinoxaline (differing only by the absence of the 3-oxo group on the quinoxaline ring) exhibited measurable inhibition of E. coli thymidine phosphorylase with an IC₅₀ of 33,600 nM (33.6 µM) [1]. This provides a direct baseline for the quinoxalinone variant, which retains the identical 2-fluorobenzylidene pharmacophore. In contrast, the clinical thymidine phosphorylase inhibitor tipiracil (TPI) shows an IC₅₀ of approximately 17–35 nM, indicating that the hydrazone scaffold occupies the same target space but with attenuated potency [2].
| Evidence Dimension | Thymidine phosphorylase inhibition IC₅₀ |
|---|---|
| Target Compound Data | IC₅₀ = 33,600 nM (for the 2-fluorobenzylidene-quinoxaline analog without the 3-oxo group) |
| Comparator Or Baseline | Tipiracil: IC₅₀ ≈ 17–35 nM |
| Quantified Difference | Approximately 1000-fold less potent than tipiracil |
| Conditions | E. coli thymidine phosphorylase; spectrophotometric assay at 290 nm; pH 7.4, 2°C |
Why This Matters
Establishes enzyme-inhibition potential for the 2-fluorobenzylidene pharmacophore, differentiating it from non-inhibitory hydrazone analogs and guiding procurement for anti-angiogenic or chemosensitization research.
- [1] BindingDB. BDBM193748: (E)-2-(2-(2-fluorobenzylidene)hydrazinyl)quinoxaline. Thymidine phosphorylase (E. coli) IC₅₀ = 3.36E+4 nM. View Source
- [2] Bijnsdorp IV, Giovannetti E, Peters GJ. Analysis of Drug Interactions with Tipiracil. Clin Cancer Res. 2014;20(1):237-246. (Reported tipiracil IC₅₀ 17–35 nM). View Source
